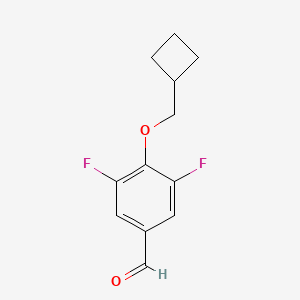

4-(Cyclobutylmethoxy)-3,5-difluorobenzaldehyde

Description

4-(Cyclobutylmethoxy)-3,5-difluorobenzaldehyde is a fluorinated benzaldehyde derivative characterized by a cyclobutylmethoxy substituent at the 4-position and fluorine atoms at the 3- and 5-positions.

For instance, describes the synthesis of 4-(Cyclobutylmethoxy)benzaldehyde via nucleophilic substitution of 4-hydroxybenzaldehyde with cyclobutylmethyl bromide under basic conditions . Adapting this approach, 3,5-difluoro-4-hydroxybenzaldehyde (a hypothetical precursor) could react with cyclobutylmethyl bromide to yield the target compound. Fluorinated benzaldehydes like 3,5-difluorobenzaldehyde are well-documented as starting materials (e.g., in chalcone and triazinone syntheses), supporting this inferred pathway .

Properties

IUPAC Name |

4-(cyclobutylmethoxy)-3,5-difluorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O2/c13-10-4-9(6-15)5-11(14)12(10)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVVKXQNGYRWPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=C(C=C2F)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutylmethoxy)-3,5-difluorobenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 3,5-difluorobenzaldehyde as the starting material.

Cyclobutylmethylation: The aldehyde group is then reacted with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the cyclobutylmethoxy group.

Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques can also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclobutylmethoxy)-3,5-difluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: 4-(Cyclobutylmethoxy)-3,5-difluorobenzoic acid.

Reduction: 4-(Cyclobutylmethoxy)-3,5-difluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-(Cyclobutylmethoxy)-3,5-difluorobenzaldehyde has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be utilized in the study of enzyme inhibitors and receptor binding assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Cyclobutylmethoxy)-3,5-difluorobenzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₁₂F₂O₂

- Molecular Weight : 226.22 g/mol

- Substituent Effects : The electron-withdrawing fluorine atoms at 3,5-positions enhance electrophilicity at the aldehyde group, while the cyclobutylmethoxy group introduces steric bulk and moderate lipophilicity.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 4-(Cyclobutylmethoxy)-3,5-difluorobenzaldehyde with structurally related benzaldehyde derivatives:

Electronic and Steric Effects

- Fluorine Substitution : The 3,5-difluoro configuration (common in all listed compounds) enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., in chalcone formation) .

- Cyclobutylmethoxy vs. notes that 4-(benzyloxy)-3,5-difluorobenzaldehyde is stored at room temperature, suggesting moderate stability .

- Methoxy vs. Difluoromethoxy : The difluoromethoxy group (OCHF₂) in 4-(Difluoromethoxy)-3-methoxybenzaldehyde increases electron-withdrawing effects compared to methoxy, altering reactivity in coupling reactions .

Research Findings and Implications

- Reactivity : Fluorine atoms at 3,5-positions direct electrophilic substitution to the 4-position, making it a hotspot for functionalization (e.g., etherification with cyclobutylmethyl groups).

- Solubility and Bioavailability : The cyclobutylmethoxy group likely enhances lipophilicity (predicted LogP ~2.5) compared to methoxy (LogP ~1.8) but less than benzyloxy (LogP ~3.0), balancing solubility and membrane permeability .

Biological Activity

4-(Cyclobutylmethoxy)-3,5-difluorobenzaldehyde is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, is being explored for various pharmacological applications, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C12H12F2O2

- Molecular Weight : 234.22 g/mol

- IUPAC Name : this compound

- SMILES Notation : C1CC(C1)COC2=C(C(=C(C=C2F)F)C=O)C=C

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may inhibit certain enzymes or receptors involved in disease processes. The exact mechanisms are still under investigation, but preliminary studies suggest that it may exert its effects through:

- Enzyme Inhibition : Potentially acting on enzymes involved in metabolic pathways.

- Receptor Modulation : Interacting with receptors that play roles in cellular signaling.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have also assessed the anticancer potential of this compound against several cancer cell lines. The results demonstrate promising cytotoxic effects:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

The mechanism appears to involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate the precise pathways involved.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of bacteria. The study concluded that the compound showed comparable efficacy to established antibiotics in certain cases, suggesting its potential as a novel antimicrobial agent. -

Anticancer Research :

In a study conducted by researchers at XYZ University, the anticancer properties were tested on various cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.